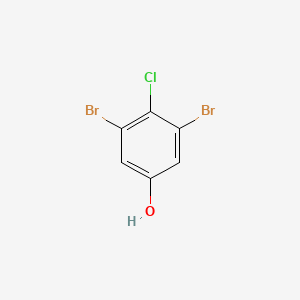

3,5-Dibromo-4-chlorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-chlorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXNCUMOFKGFKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Cl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Dibromo-4-chlorophenol CAS number and properties

An In-Depth Technical Guide to 3,5-Dibromo-4-chlorophenol for Advanced Research

Introduction

This compound is a halogenated aromatic compound belonging to the family of substituted phenols. Its structure, featuring a phenolic hydroxyl group and a specific arrangement of bromine and chlorine atoms on the benzene ring, makes it a molecule of significant interest in synthetic organic chemistry. Halogenated phenols serve as versatile intermediates and building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.[1] The precise positioning of the halogens influences the molecule's reactivity, lipophilicity, and electronic properties, offering a unique scaffold for chemical exploration. This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, safety protocols, and potential applications for professionals in research and drug development.

Part 1: Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are fundamental to its application in a research setting. The following section details the key identifiers and physicochemical characteristics of this compound.

Key Identifiers

The unambiguous identification of a chemical substance is critical for regulatory compliance, procurement, and scientific communication.

| Identifier | Value | Source |

| CAS Number | 74104-19-1 | [2][3] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₆H₃Br₂ClO | [2][4] |

| Synonyms | 4-Chloro-3,5-dibromophenol | [4] |

Physicochemical Data

The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions, informing decisions on purification, handling, and experimental design.

| Property | Value | Source |

| Molecular Weight | 286.35 g/mol | [4] |

| Physical Form | Solid | |

| Melting Point | 121 °C | [5] |

| Purity | Typically ≥95% | |

| InChI Key | BVXNCUMOFKGFKF-UHFFFAOYSA-N | [4] |

| SMILES | C1=C(C=C(C(=C1Br)Cl)Br)O | [4] |

Part 2: Synthesis and Methodologies

The synthesis of this compound often involves selective dehalogenation of a more heavily substituted precursor. This approach provides a controlled pathway to the desired substitution pattern, which might be challenging to achieve through direct halogenation of 4-chlorophenol due to competing reactions and the formation of isomeric byproducts.

Synthetic Protocol: Reductive Dehalogenation

A validated method for synthesizing this compound is through the partial and selective hydrogenation of 2,3,5,6-tetrabromo-4-chlorophenol.[5]

Principle: This reaction leverages the catalytic activity of Raney nickel to selectively remove two bromine atoms from the starting material. Raney nickel is a robust catalyst for hydrogenation and is particularly effective in this context for C-Br bond cleavage under hydrogen pressure. The choice of a methanolic potassium hydroxide solution facilitates the dissolution of the starting material and provides a suitable reaction medium.

Experimental Protocol:

-

Dissolution: Dissolve 8.9 g of 2,3,5,6-tetrabromo-4-chlorophenol in a mixture of 40 ml of 1 N methanolic KOH and 60 ml of methanol.

-

Catalyst Addition: Carefully add 4 g of Raney nickel to the solution under an inert atmosphere to prevent premature deactivation.

-

Hydrogenation: Transfer the mixture to a shaking apparatus suitable for hydrogenation. Carry out the hydrogenation with hydrogen gas at normal pressure and 20°C for approximately 4.5 hours. Monitor the reaction by measuring hydrogen uptake, which should reach approximately 98% of the theoretical value for the removal of two bromine atoms.

-

Work-up:

-

Remove the Raney nickel catalyst by filtration.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

-

Purification: Recrystallize the resulting residue twice from cyclohexane. This step is crucial for removing any remaining starting material or over-reduced byproducts, yielding colorless crystals of this compound.[5]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Part 3: Applications in Research and Drug Discovery

While specific FDA-approved drugs containing the this compound moiety are not prominent, its structure is highly relevant to medicinal chemistry. Halogenated phenols are crucial precursors and scaffolds in the development of novel therapeutic agents.

Role as a Chemical Intermediate: The primary application of this compound is as a building block in multi-step organic synthesis. The hydroxyl group can be readily converted into other functional groups (e.g., ethers, esters), while the halogen atoms provide sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.

Relevance in Drug Discovery:

-

Bioactivity of Bromophenols: Bromophenols are a class of natural products, particularly abundant in marine organisms like red algae, that exhibit a wide spectrum of pharmacological activities, including antibacterial, antimicrobial, and antitumor effects.[6] For example, the marine bromophenol Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane has been shown to inhibit the proliferation and invasion of hepatocellular carcinoma cells.[6]

-

Enzyme Inhibition: Derivatives of bromophenols have been investigated as potent inhibitors of enzymes implicated in metabolic diseases. For instance, a series of synthesized bromophenol derivatives showed significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes.[7]

-

Scaffold for Novel Agents: The unique electronic and lipophilic properties conferred by the bromine and chlorine atoms make this compound an attractive starting point for generating libraries of compounds for screening against various biological targets.[8] The strategic placement of halogens can enhance binding affinity, improve metabolic stability, and modulate the pharmacokinetic profile of a drug candidate.

Part 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).

GHS Hazard Classification

| Hazard Class | Statement Code | Description | Pictogram |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Recommendations

-

Temperature: Store in a refrigerator.

-

Conditions: Keep the container tightly closed in a dry and well-ventilated place. For long-term stability, storage under an inert atmosphere is recommended.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

This compound is a valuable halogenated intermediate with well-defined chemical properties and established synthesis protocols. While its direct therapeutic applications are not yet realized, its structural motifs are present in biologically active natural products and synthetic compounds. For researchers and drug development professionals, this compound serves as a versatile building block for creating novel molecules with potential pharmacological value. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its use.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|CAS 74104-19-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. 74104-19-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C6H3Br2ClO | CID 20568685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Marine Bromophenol Bis (2,3-Dibromo-4,5-dihydroxy-phenyl)-methane Inhibits the Proliferation, Migration, and Invasion of Hepatocellular Carcinoma Cells via Modulating β1-Integrin/FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Physicochemical properties of 3,5-Dibromo-4-chlorophenol

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-4-chlorophenol

Introduction

This compound is a halogenated aromatic compound belonging to the phenol family. As with many polyhalogenated phenols, its properties are of significant interest to researchers in environmental science, toxicology, and drug development. The precise arrangement and nature of the halogen substituents (two bromine atoms, one chlorine atom) on the phenol ring impart distinct chemical characteristics that influence its reactivity, biological activity, and environmental fate. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed, field-proven protocols for their experimental determination. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data for advanced research applications.

Chemical Identity and Structure

A clear understanding of the compound's identity is the foundation of all subsequent analysis.

-

IUPAC Name: this compound[1]

-

Canonical SMILES: C1=C(C=C(C(=C1Br)Cl)Br)O[1]

-

Physical Form: Reported as a solid or colorless crystals.[2][4]

Physicochemical Properties Summary

The following table summarizes the key physicochemical properties of this compound. Where experimental data is not publicly available, computed values or properties of structurally similar compounds are provided for context.

| Property | Value / Expected Value | Source / Rationale |

| Melting Point | 121 °C | Experimental[4] |

| Boiling Point | Data not available | High molecular weight suggests decomposition may occur at atmospheric pressure. Vacuum distillation would be required. |

| Water Solubility | Low | Expected based on the hydrophobic nature of the polyhalogenated aromatic ring. Structurally similar compounds exhibit poor water solubility.[5] |

| Organic Solvent Solubility | Moderate to High | Expected to be soluble in solvents like ethanol, acetone, and dichloromethane.[5] |

| Acidity (pKa) | Data not available | Expected to be a stronger acid than phenol (pKa ≈ 10) due to the inductive electron-withdrawing effects of the three halogen atoms. |

| LogP (Octanol-Water Partition Coefficient) | 3.6 | Computed value, indicating significant hydrophobicity.[1] |

Experimental Determination of Physicochemical Properties

The following sections provide detailed protocols for the experimental characterization of this compound.

Melting Point Determination

Causality: The melting point is a critical indicator of a substance's purity. A sharp, well-defined melting point range (typically <1°C) suggests a high degree of purity. Impurities depress and broaden the melting point range. This protocol uses a standard digital melting point apparatus, which offers precise temperature control and observation.

Experimental Protocol:

-

Ensure the melting point apparatus is calibrated using certified standards (e.g., benzophenone, caffeine).

-

Finely crush a small sample of this compound into a powder.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the sample holder of the apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point of 121 °C.[4]

-

Once the temperature is within 15-20 °C of the target, reset the apparatus and begin a new measurement with a slow ramp rate (1-2 °C/min) to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point range is reported as T₁ - T₂.

-

Perform the measurement in triplicate to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Solubility Profile Determination (Shake-Flask Method)

Causality: Quantifying solubility is essential for applications ranging from formulation development to environmental risk assessment. The shake-flask method is a gold-standard technique for determining the saturation solubility of a compound in a given solvent. It relies on allowing a suspension of the compound to reach thermodynamic equilibrium, after which the concentration of the dissolved solute is measured. UV-Vis spectroscopy is a suitable quantification method here due to the chromophoric nature of the phenol ring.

Experimental Protocol:

-

Calibration Curve:

-

Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL) in a suitable organic solvent (e.g., methanol).

-

Perform serial dilutions to create a set of standards (e.g., 1, 2, 5, 10, 20 µg/mL).

-

Measure the absorbance of each standard at the compound's λmax (determined via a preliminary UV scan, expected around 280-290 nm).

-

Plot absorbance vs. concentration to generate a linear calibration curve (R² > 0.99).

-

-

Equilibration:

-

Add an excess amount of solid this compound to several vials containing the desired solvent (e.g., deionized water, ethanol). The excess solid is crucial to ensure saturation is reached.

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (24-48 hours) to ensure equilibrium is achieved.

-

-

Quantification:

-

After equilibration, allow the vials to stand undisturbed for several hours to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe fitted with a 0.22 µm filter (e.g., PTFE or nylon) to remove any suspended particles.

-

Dilute the filtered sample with the appropriate solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer.

-

Calculate the concentration in the diluted sample using the calibration curve equation and then account for the dilution factor to determine the final solubility.

-

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Acidity Constant (pKa) Determination

Causality: The pKa value defines the extent of ionization of the phenolic hydroxyl group at a given pH. This is critical for predicting its behavior in biological systems and for developing analytical methods like liquid chromatography. The electron-withdrawing halogens are expected to stabilize the phenoxide conjugate base, making this compound more acidic than unsubstituted phenol. Potentiometric titration is a direct and reliable method to measure this property.

Experimental Protocol:

-

Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).

-

Accurately weigh a sample of this compound and dissolve it in a solvent in which both the acidic and basic forms are soluble (a co-solvent system like ethanol/water may be required).

-

Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

-

Place the pH electrode in the analyte solution and begin adding the titrant in small, precise increments, recording the pH after each addition.

-

Continue the titration well past the equivalence point.

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point (the point of steepest inflection). The volume at the half-equivalence point corresponds to the point where [HA] = [A⁻].

-

According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.

-

For higher accuracy, a first or second derivative plot can be used to pinpoint the equivalence point more precisely.

Spectroscopic Characterization

Spectroscopic data provides an electronic and structural "fingerprint" of the molecule, essential for identity confirmation and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the molecular symmetry will be a key feature of the spectrum.

-

¹H NMR: Due to the plane of symmetry through the C1-OH and C4-Cl bond axis, the two protons at positions 2 and 6 are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single signal (a singlet) in the aromatic region (typically 6.5-8.0 ppm).

-

¹³C NMR: The symmetry of the molecule results in four distinct carbon environments: C1 (bearing the -OH group), C2/C6 (bearing the protons), C3/C5 (bearing the -Br atoms), and C4 (bearing the -Cl atom). This will result in four signals in the ¹³C NMR spectrum.

Protocol for Sample Preparation and Analysis:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆) in a standard NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a calibrated NMR spectrometer (e.g., 400 MHz).[6]

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Characteristic Absorption Bands:

-

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹. Broadening is due to intermolecular hydrogen bonding.

-

Aromatic C-H Stretch: Medium to weak bands appearing just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several medium to strong bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A strong band typically found around 1200-1260 cm⁻¹.

-

C-Cl and C-Br Stretches: These appear in the fingerprint region (<1000 cm⁻¹) and can be difficult to assign definitively without comparative analysis.

Protocol for Solid Sample Analysis (Attenuated Total Reflectance - ATR):

-

Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The resulting spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption is due to π → π* transitions within the aromatic ring. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic properties.

Protocol for Determining λmax:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Use a dual-beam spectrophotometer, with a cuvette containing the pure solvent in the reference beam.

-

Scan a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax). For substituted phenols, this is typically in the 270-290 nm range.[7]

-

This λmax value can then be used for quantitative analysis as described in the solubility protocol.

Safety and Handling

As a halogenated phenol, this compound must be handled with appropriate care.

-

Hazards: The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][8]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator, away from incompatible materials.[2][9]

Conclusion

This guide has detailed the essential physicochemical properties of this compound and provided robust, validated protocols for their determination. A thorough experimental characterization, grounded in the principles of causality and reproducibility, is paramount for any researcher utilizing this compound. The data and methodologies presented herein serve as a comprehensive resource for scientists and developers, enabling the generation of high-quality, reliable data for a wide array of scientific applications.

References

- 1. This compound | C6H3Br2ClO | CID 20568685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 74104-19-1 [sigmaaldrich.com]

- 3. This compound|CAS 74104-19-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. prepchem.com [prepchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

3,5-Dibromo-4-chlorophenol structural formula and nomenclature

An In-depth Technical Guide to 3,5-Dibromo-4-chlorophenol

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details its structural formula, nomenclature, physicochemical properties, synthesis, analytical validation, and safety protocols. The information is presented to support advanced research and application development, grounded in established scientific principles and authoritative data.

Core Chemical Identity and Nomenclature

This compound is a substituted phenol, a class of compounds characterized by a hydroxyl (-OH) group attached to a benzene ring. The specific arrangement of bromine and chlorine atoms on the aromatic ring dictates its unique chemical properties and reactivity.

Structural Formula and IUPAC Name

The definitive name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1] This nomenclature is derived by identifying the parent structure and numbering the substituents according to IUPAC rules to give the locants the lowest possible numbers.

The structural representation and the logic behind its nomenclature are detailed below.

Caption: Logical breakdown of IUPAC nomenclature for the target molecule.

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are used:

| Identifier | Value | Source |

| CAS Number | 74104-19-1 | [2] |

| Molecular Formula | C₆H₃Br₂ClO | [1][2] |

| Molecular Weight | 286.35 g/mol | [1] |

| InChI | InChI=1S/C6H3Br2ClO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | [1] |

| InChIKey | BVXNCUMOFKGFKF-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1Br)Cl)Br)O | [1] |

| Synonyms | 4-Chlor-3,5-Dibromphenol | [1] |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are critical for determining appropriate solvents, storage conditions, and handling procedures.

| Property | Value | Notes |

| Physical Form | Solid | |

| Melting Point | 121°C | As determined after recrystallization from cyclohexane.[3] |

| Purity | >95% | Typical purity for commercially available samples.[2] |

| Storage Temperature | Refrigerator / Inert atmosphere, room temperature | Recommended to maintain stability.[4] |

| XLogP3 | 3.6 | A computed octanol/water partition coefficient, indicating moderate lipophilicity.[1] |

| Hydrogen Bond Donor Count | 1 | From the hydroxyl group.[1] |

| Hydrogen Bond Acceptor Count | 1 | From the oxygen atom.[1] |

Synthesis Protocol: Selective Reductive Dehalogenation

The synthesis of this compound can be effectively achieved through the selective hydrogenation of a perhalogenated precursor. This method provides a controlled route to the desired substitution pattern.

Causality and Experimental Rationale

The chosen protocol involves the partial reduction of 2,3,5,6-tetrabromo-4-chlorophenol. The key to this synthesis is the use of Raney nickel as a catalyst. Raney nickel is particularly effective for hydrogenation reactions, and under controlled conditions (normal pressure, ambient temperature), it can selectively cleave the more sterically accessible C-Br bonds at positions 2 and 6 while leaving the C-Br bonds at positions 3 and 5 and the C-Cl bond at position 4 intact. The basic methanolic potassium hydroxide (KOH) solution facilitates the dissolution of the phenolic starting material and aids in the reaction mechanism.

Experimental Workflow

The synthesis workflow is a multi-step process involving reaction, filtration, and purification.

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established chemical synthesis literature.[3]

-

Dissolution: Dissolve 8.9 g of 2,3,5,6-tetrabromo-4-chlorophenol in a mixture of 40 ml of 1 N methanolic KOH and 60 ml of methanol.

-

Catalyst Addition: Carefully add 4 g of Raney nickel catalyst to the solution.

-

Hydrogenation: Transfer the mixture to a shaking apparatus and carry out hydrogenation with hydrogen gas for 4.5 hours under normal pressure at 20°C. Monitor the uptake of hydrogen, which should be approximately 98% of the theoretical value.

-

Catalyst Removal: After the reaction is complete, remove the Raney nickel catalyst by filtration.

-

Concentration: Concentrate the filtrate by evaporating the solvent under reduced pressure.

-

Purification: Recrystallize the resulting residue twice from cyclohexane. This step is crucial for removing impurities and isolating the pure product.

-

Final Product: The process yields 3.5 g of this compound as colorless crystals with a melting point of 121°C.[3]

Analytical Characterization: A Self-Validating System

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides orthogonal data that, when combined, validates the structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the molecule's symmetry, the two aromatic protons at positions 2 and 6 are chemically equivalent. This would result in a single signal (a singlet) in the aromatic region of the spectrum. The hydroxyl proton would appear as a broad singlet, the position of which can vary depending on the solvent and concentration.

-

¹³C NMR: A ¹³C NMR spectrum would show four distinct signals for the aromatic carbons due to symmetry: one for C2/C6, one for C3/C5, one for C4, and one for the carbon bearing the hydroxyl group (C1).

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern would show a distinct isotopic signature characteristic of a molecule containing two bromine atoms and one chlorine atom, providing definitive evidence of the elemental composition.

-

Infrared (IR) Spectroscopy: An IR spectrum would display a characteristic broad absorption band for the O-H stretching of the phenolic group, typically in the range of 3200-3600 cm⁻¹. Absorptions corresponding to C-Br, C-Cl, and aromatic C-H and C=C bonds would also be present, confirming the functional groups.

Applications in Research and Development

Halogenated phenols like this compound serve as versatile intermediates in organic synthesis. Their utility stems from the presence of multiple reactive sites:

-

The hydroxyl group can be alkylated or acylated.

-

The halogen atoms can be substituted or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form more complex molecules.

This makes the compound a valuable building block for synthesizing novel pharmaceutical agents, agrochemicals, and materials.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate precautions in a laboratory setting.

Hazard Identification and Precautionary Statements

The following table summarizes the GHS hazard information.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements (H-Statements) | Precautionary Statements (P-Statements) |

| Acute Toxicity / Skin & Eye Irritation | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[5][6]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[5][7]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if exposure limits are exceeded.[5]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[5][8]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep in a refrigerator for long-term stability.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a well-defined chemical compound with significant potential as an intermediate in synthetic chemistry. Its structure, properties, and synthesis are well-documented. A thorough understanding of its chemical characteristics, combined with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development.

References

- 1. This compound | C6H3Br2ClO | CID 20568685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemazone.com [chemazone.com]

- 3. prepchem.com [prepchem.com]

- 4. 74104-19-1|this compound|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. cochise.edu [cochise.edu]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Spectral Analysis of 3,5-Dibromo-4-chlorophenol

Introduction: The Structural Elucidation of a Key Halogenated Phenol

3,5-Dibromo-4-chlorophenol is a polysubstituted aromatic compound of significant interest in synthetic chemistry and drug development. Its utility as a building block in the creation of more complex molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous confirmation of its molecular structure.

This technical guide provides an in-depth analysis of the expected spectral data for this compound. Due to the limited availability of complete, published experimental spectra for this specific molecule, this guide will leverage a predictive approach. By examining the spectral data of closely related analogs—3,5-dibromophenol, 4-chlorophenol, and 3,5-dichloro-4-bromophenol—and applying established principles of substituent effects, we can construct a highly accurate and reliable spectral profile for the target molecule. This approach not only offers a comprehensive understanding of this compound but also serves as a pedagogical tool for researchers and scientists engaged in the structural elucidation of novel halogenated aromatic compounds.

Molecular Structure and Symmetry Considerations

A foundational understanding of the molecular structure is paramount to interpreting its spectral data. The structure of this compound, presented below, reveals key symmetry elements that will directly influence its NMR spectra.

Caption: Molecular structure of this compound.

The molecule possesses a plane of symmetry that bisects the C1-O, C4-Cl bonds, and the benzene ring. This symmetry renders the two bromine atoms at positions 3 and 5 equivalent, as are the two hydrogen atoms at positions 2 and 6. This equivalence will result in a simplification of the NMR spectra, as chemically equivalent nuclei will resonate at the same frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, a definitive structural assignment can be made.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry. We anticipate two main signals: one for the aromatic protons and one for the hydroxyl proton.

Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.5 - 7.8 | Singlet | 2H | H-2, H-6 | The two equivalent aromatic protons are expected to appear as a singlet due to the absence of adjacent protons for coupling. The downfield shift is attributed to the deshielding effects of the electronegative halogen substituents. |

| 5.5 - 6.5 | Broad Singlet | 1H | -OH | The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. |

To substantiate this prediction, let us consider the experimental ¹H NMR data of our analog compounds.

Experimental ¹H NMR Data of Analogous Compounds

| Compound | Chemical Shift (δ, ppm) and Multiplicity | Solvent |

| 4-Chlorophenol | 7.19 (d, 2H), 6.77 (d, 2H), 4.87 (s, 1H) | CDCl₃ |

| 3,5-Dichloro-4-bromophenol | Not available | CCl₄/DMSO-d₆ |

The spectrum of 4-chlorophenol shows two doublets for the aromatic protons, as expected from its symmetry. The protons ortho to the hydroxyl group are upfield compared to those ortho to the chlorine. In our target molecule, the two equivalent protons are flanked by bromine and chlorine atoms, which will influence their chemical shift. The singlet nature of the aromatic protons in this compound is a key distinguishing feature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the plane of symmetry in this compound, we expect to see four distinct carbon signals.

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 150 - 155 | C1 (-OH) | The carbon attached to the electronegative oxygen atom is significantly deshielded and appears furthest downfield. |

| 130 - 135 | C-3, C-5 (-Br) | The carbons bearing the bromine atoms are expected in this region. The effect of bromine on the chemical shift is less pronounced than that of chlorine or oxygen. |

| 125 - 130 | C-4 (-Cl) | The carbon attached to the chlorine atom will be deshielded, but likely to a lesser extent than the carbon attached to the hydroxyl group. |

| 115 - 120 | C-2, C-6 (-H) | These carbons are expected to be the most shielded of the aromatic carbons. |

The prediction of ¹³C NMR chemical shifts can be refined using additive models that consider the substituent chemical shift (SCS) effects of each group on the benzene ring.

Experimental ¹³C NMR Data of an Analogous Compound

| Compound | Chemical Shifts (δ, ppm) | Solvent |

| 4-Chlorophenol | 154.2, 129.4, 125.5, 116.6 | CDCl₃ |

The data for 4-chlorophenol provides a useful reference for the expected chemical shift ranges of the carbon atoms in a halogenated phenol.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" and identifying the presence of specific functional groups.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3550 - 3200 | Strong, Broad | O-H | Stretching (H-bonded) |

| 3100 - 3000 | Medium | Ar C-H | Stretching |

| 1600 - 1450 | Medium-Strong | C=C | Aromatic Ring Stretching |

| 1260 - 1180 | Strong | C-O | Stretching |

| 850 - 750 | Strong | C-H | Out-of-plane Bending |

| 700 - 500 | Strong | C-Br, C-Cl | Stretching |

The broad O-H stretching band is a hallmark of phenolic compounds and is a consequence of intermolecular hydrogen bonding. The positions of the C-H out-of-plane bending bands can be indicative of the substitution pattern on the benzene ring. For a 1,2,4,5-tetrasubstituted benzene ring, a strong absorption is expected in the 870-800 cm⁻¹ region. The C-X (X = Cl, Br) stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Experimental IR Data of an Analogous Compound

| Compound | Key IR Absorptions (cm⁻¹) |

| 4-Chlorophenol | A broad O-H stretch around 3300 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, C=C ring stretches around 1600-1450 cm⁻¹, a strong C-O stretch around 1230 cm⁻¹, and a strong C-Cl stretch around 750 cm⁻¹. |

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further aid in structural confirmation.

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₆H₃Br₂ClO. The presence of two bromine atoms and one chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will lead to a complex cluster of peaks for the molecular ion.

The calculated monoisotopic mass is approximately 283.82 g/mol . The molecular ion peak cluster will appear around m/z 284, 286, 288, and 290, with the relative intensities determined by the isotopic abundances.

Expected Fragmentation Pathways

Under electron ionization (EI), the molecular ion will be formed, which can then undergo fragmentation. Common fragmentation pathways for halogenated phenols include:

-

Loss of a bromine radical (•Br): [M - Br]⁺

-

Loss of a chlorine radical (•Cl): [M - Cl]⁺

-

Loss of carbon monoxide (CO): [M - CO]⁺

-

Loss of a formyl radical (•CHO): [M - CHO]⁺

The relative abundance of these fragment ions will depend on their stability. The presence of the halogen isotopes will also be reflected in the isotopic patterns of the fragment ions.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reproducible spectral data, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or the KBr pellet should be acquired and subtracted from the sample spectrum.

-

Spectral Range: Scan the mid-IR region, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: For volatile and thermally stable compounds like halogenated phenols, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample is injected into the GC.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich mass spectra that are useful for structural elucidation.

-

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Conclusion: A Predictive Framework for Structural Confirmation

This technical guide has provided a comprehensive, albeit predictive, analysis of the NMR, IR, and MS spectral data for this compound. By leveraging the experimental data of analogous compounds and applying fundamental spectroscopic principles, a detailed and reliable spectral profile has been constructed. The presented data and interpretations serve as a robust framework for researchers and scientists to confidently identify and characterize this important halogenated phenol. The key to unambiguous structural elucidation lies in the synergistic use of these complementary spectroscopic techniques, where the information from each method corroborates and strengthens the overall structural assignment.

The Solubility Profile of 3,5-Dibromo-4-chlorophenol: A Technical Guide for Researchers

Abstract

Introduction to 3,5-Dibromo-4-chlorophenol

This compound is a halogenated aromatic compound with the molecular formula C₆H₃Br₂ClO.[1] As a substituted phenol, its chemical and physical properties, including solubility, are dictated by the interplay of the hydroxyl functional group and the electron-withdrawing halogen substituents on the aromatic ring. The presence of bromine and chlorine atoms significantly influences its polarity, hydrogen bonding capacity, and overall molecular interactions, which are critical determinants of its solubility. Understanding the solubility of this solid compound is paramount for a range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical and chemical industries.[2]

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂ClO | PubChem[1] |

| Molecular Weight | 286.35 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| InChIKey | BVXNCUMOFKGFKF-UHFFFAOYSA-N | Sigma-Aldrich[2] |

Theoretical Underpinnings of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. The key interactions at play are:

-

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore expected to be effective at solvating this molecule.

-

Dipole-Dipole Interactions: The polar C-Br, C-Cl, and C-O bonds create a molecular dipole moment, leading to favorable interactions with polar solvents.

-

Van der Waals Forces: These non-specific interactions are present in all systems and will be the primary mode of interaction with nonpolar solvents.

The overall solubility is a result of the energetic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Estimated Solubility of this compound in Organic Solvents

In the absence of direct experimental data for this compound, we can infer its solubility profile from that of structurally analogous compounds. For instance, 2,4,6-tribromophenol is reported to be soluble in methanol, ethanol, diethyl ether, chloroform, and methylene chloride. Similarly, 4-bromo-2,6-dichlorophenol is soluble in methanol.[3] Conversely, the water solubility of halogenated phenols is generally low and decreases with increasing halogenation.[2][4]

Based on these analogs, a qualitative and semi-quantitative estimation of the solubility of this compound in common organic solvents is presented below.

Estimated Solubility of this compound at Ambient Temperature:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions with the phenolic hydroxyl group. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF) | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | Favorable dipole-dipole and van der Waals interactions. |

| Aromatic | Toluene, Benzene | Low to Moderate | Primarily van der Waals interactions; lack of strong specific interactions. |

| Nonpolar | Hexane, Cyclohexane | Low | Mismatch in polarity; weak solute-solvent interactions. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[3]

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

References

Thermal stability and degradation of 3,5-Dibromo-4-chlorophenol

An In-Depth Technical Guide: Thermal Stability and Degradation of 3,5-Dibromo-4-chlorophenol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of this compound, a polyhalogenated aromatic compound. Halogenated phenols are of significant interest due to their presence as environmental pollutants, disinfection byproducts, and intermediates in chemical synthesis.[1][2][3] Understanding their behavior under thermal stress is critical for predicting their environmental fate, developing effective remediation and disposal strategies like incineration, and ensuring safety in manufacturing processes. This document details the core principles of thermal analysis, outlines potential degradation pathways under varied atmospheric conditions, and presents the analytical methodologies required for a thorough investigation. It is intended for researchers, chemists, and drug development professionals who handle or study halogenated organic compounds.

Introduction and Physicochemical Profile

This compound (C₆H₃Br₂ClO) is a halogenated phenolic compound characterized by a benzene ring substituted with two bromine atoms, one chlorine atom, and a hydroxyl group.[4] Its polysubstituted and halogenated nature imparts specific chemical properties and toxicological concerns, similar to other chlorophenols and brominated compounds which are recognized as persistent environmental pollutants.[1][5] The thermal decomposition of such molecules is rarely a simple process; it often involves complex, multi-step reactions that can lead to the formation of highly toxic byproducts. Therefore, a robust understanding of its thermal liability is paramount.

Chemical Structure

The arrangement of the halogen and hydroxyl groups on the aromatic ring dictates the molecule's reactivity and degradation behavior.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing experimental protocols and interpreting results.

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂ClO | PubChem[4] |

| Molecular Weight | 286.35 g/mol | PubChem[4] |

| CAS Number | 74104-19-1 | Sigma-Aldrich, BLD Pharm[6][7] |

| Physical Form | Solid | Sigma-Aldrich[6] |

| InChIKey | BVXNCUMOFKGFKF-UHFFFAOYSA-N | Sigma-Aldrich[6] |

| Storage Temperature | Refrigerator (Inert Atmosphere) | Sigma-Aldrich, BLD Pharm[6][7] |

Thermal Stability Assessment: Methodologies and Interpretation

The primary technique for evaluating the thermal stability of a solid or liquid compound is Thermogravimetric Analysis (TGA) .[8] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This provides quantitative data on decomposition temperatures, the presence of intermediates, and the final residual mass.[8]

Experimental Protocol: Thermogravimetric Analysis (TGA)

A robust TGA protocol is essential for obtaining reproducible and meaningful data. The causality behind each parameter is critical: the chosen conditions directly probe specific aspects of the degradation process.

Objective: To determine the onset temperature of decomposition, the temperature of maximum mass loss rate, and the final residue of this compound under both inert and oxidative conditions.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum crucible. A small, uniform sample mass minimizes thermal gradients within the sample.

-

Atmosphere Selection:

-

Inert Analysis: Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min. This is to study the pyrolytic degradation pathway in the absence of oxygen.

-

Oxidative Analysis: Purge the furnace with air or a specified O₂/N₂ mixture at a flow rate of 50-100 mL/min. This simulates combustion or incineration conditions.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 10 minutes to ensure a stable starting mass.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. A linear heating rate provides data for kinetic analysis.[9]

-

-

Data Acquisition: Continuously record the sample mass (TGA curve) and the first derivative of the mass loss (DTG curve) as a function of temperature. The DTG curve is crucial as its peaks indicate the temperatures of the fastest decomposition rates.[10]

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Thermal Degradation: Pathways and Products

The thermal decomposition of this compound is expected to proceed via complex pathways involving dehalogenation, molecular rearrangement, and fragmentation. The specific products formed are highly dependent on the atmosphere.

Degradation in an Inert Atmosphere (Pyrolysis)

Under inert conditions (e.g., nitrogen), the primary degradation mechanism is pyrolysis. The process is initiated by the cleavage of the weakest bonds in the molecule.

-

Dehalogenation: The C-Br bonds are generally weaker than the C-Cl bond and are expected to cleave first, releasing bromine radicals (Br•). This can be followed by C-Cl bond scission. This dehalogenation is a key initial step in the breakdown of many halogenated organic compounds.[11]

-

Phenolic Condensation: The resulting reactive intermediates can polymerize or condense, leading to the formation of larger, more complex aromatic structures and ultimately a carbonaceous char. This is a common pathway for phenolic resins.[12]

-

Ring Opening: At higher temperatures, the aromatic ring itself can fragment, producing smaller volatile organic compounds.

Degradation in an Oxidative Atmosphere (Combustion)

In the presence of oxygen, the degradation process is significantly different and more complex, involving both pyrolysis and oxidation reactions.

-

Initial Dehalogenation and Oxidation: Similar to pyrolysis, dehalogenation occurs, but the resulting organic radicals react readily with oxygen. This leads to the formation of carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O).[13]

-

Formation of Hydrogen Halides: The cleaved halogen atoms (Br, Cl) will react with available hydrogen to form hydrogen bromide (HBr) and hydrogen chloride (HCl).[13]

-

Formation of Dioxins and Furans: This is the most significant environmental and toxicological concern. The thermal treatment of chlorophenols and brominated aromatics, particularly under incomplete combustion conditions (low temperature, poor oxygen mixing), is a known route to the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) and their brominated or mixed bromo-chloro analogues (PBDD/Fs, PBCDD/Fs). These compounds are highly toxic and persistent.

Caption: Potential thermal degradation pathways under different atmospheres.

Expected Degradation Products

The table below summarizes the classes of compounds expected from the thermal degradation of this compound.

| Atmospheric Condition | Expected Product Classes | Analytical Significance |

| Inert (Pyrolysis) | Hydrogen Halides (HBr, HCl), Lower Halogenated Phenols, Volatile Organics (e.g., benzene), Polyaromatic Hydrocarbons (PAHs), Carbonaceous Char | Provides insight into fundamental bond-breaking energies and reaction mechanisms. |

| Oxidative (Combustion) | CO, CO₂, H₂O, HBr, HCl, Partially Oxidized Products, Halogenated Dioxins and Furans | Critical for assessing incineration efficiency and predicting the emission of toxic pollutants.[13][14] |

Analytical Methods for Product Identification

Identifying the complex mixture of degradation products requires powerful analytical separation and detection techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this application due to its high resolving power and ability to provide positive identification of volatile and semi-volatile compounds.[2][15]

Experimental Protocol: Evolved Gas Analysis by GC-MS

Objective: To separate, identify, and semi-quantify the organic compounds released during the thermal decomposition of this compound.

Methodology:

-

System Coupling: Couple the gas outlet of the TGA instrument or a dedicated pyrolysis reactor (e.g., a tube furnace) to the injection port of a gas chromatograph via a heated transfer line. The transfer line must be heated to prevent condensation of less volatile products.

-

Analyte Trapping (Optional): For trace analysis, the evolved gases can be passed through a sorbent trap to concentrate the analytes before injection into the GC.

-

GC Separation:

-

Column: Use a non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) suitable for separating aromatic compounds.

-

Oven Program: Start at a low temperature (e.g., 40 °C) to resolve highly volatile components, then ramp to a high temperature (e.g., 280-300 °C) to elute less volatile compounds like PAHs and dioxins.[13]

-

-

MS Detection:

-

Ionization: Use standard Electron Impact (EI) ionization at 70 eV.

-

Acquisition Mode: Operate the mass spectrometer in full scan mode (e.g., m/z 35-550) to acquire mass spectra for all eluting compounds.

-

-

Data Analysis: Identify the separated compounds by comparing their acquired mass spectra against a reference library, such as the NIST Mass Spectral Library.[13] Confirmation is achieved by matching both the retention time and the mass spectrum to an authentic standard, if available.

Caption: Workflow for Evolved Gas Analysis using GC-MS.

Conclusion and Future Outlook

This guide establishes a foundational understanding of the thermal stability and degradation of this compound. The experimental frameworks provided for TGA and GC-MS analysis represent a self-validating system for characterizing its decomposition profile. TGA provides quantitative data on stability, while GC-MS offers definitive identification of the resulting products.

The primary takeaway for researchers and safety professionals is the dual nature of the degradation. While pyrolysis leads to dehalogenation and char formation, oxidative degradation poses a significant risk of forming highly toxic brominated, chlorinated, and mixed-halogen dioxins and furans. Any thermal process involving this compound, including disposal by incineration, must be carefully engineered to ensure complete combustion at high temperatures with sufficient oxygen to minimize the formation of these hazardous byproducts.[14] Future research should focus on obtaining precise kinetic parameters for the decomposition reactions and quantifying the yields of toxic byproducts under a wide range of real-world conditions.

References

- 1. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Detecting and Removing Hazardous Phenols in One Step | Technology Networks [technologynetworks.com]

- 4. This compound | C6H3Br2ClO | CID 20568685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bacterial degradation of chlorophenols and their derivatives | Semantic Scholar [semanticscholar.org]

- 6. This compound | 74104-19-1 [sigmaaldrich.com]

- 7. 74104-19-1|this compound|BLD Pharm [bldpharm.com]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. cetjournal.it [cetjournal.it]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. ijmr.net.in [ijmr.net.in]

An In-Depth Technical Guide to the Potential Biological Activities of 3,5-Dibromo-4-chlorophenol

Abstract

Halogenated phenols represent a significant class of compounds with a broad spectrum of biological activities, making them compelling scaffolds in drug discovery and development. This technical guide provides a comprehensive exploration of the potential biological activities of 3,5-Dibromo-4-chlorophenol, a tri-halogenated phenolic compound. While direct experimental data on this specific molecule is limited, this document synthesizes information from structurally related compounds to project its likely bioactivities, focusing on antimicrobial, anticancer, and enzyme-inhibiting properties. By examining established structure-activity relationships, this guide offers a predictive framework for researchers, scientists, and drug development professionals. Detailed experimental protocols for the validation of these potential activities are provided to facilitate further investigation into this promising, yet underexplored, chemical entity.

Introduction: The Significance of Halogenated Phenols in Drug Discovery

The incorporation of halogens into organic molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Halogenated phenols, in particular, are recurring motifs in a variety of biologically active compounds, from natural products to synthetic drugs.[1] The presence of halogen atoms on the phenolic ring can significantly influence a molecule's lipophilicity, electronic character, and metabolic stability, thereby enhancing its biological efficacy and target specificity.[2]

Numerous bromophenols isolated from marine sources, such as red algae, have demonstrated potent antimicrobial, antioxidant, and anticancer activities.[3][4][5] Similarly, chlorophenols are known for their use as antiseptics and have been studied for their cytotoxic and enzyme-inhibiting effects, though their environmental persistence and toxicity are also well-documented.[6]

This compound, with its unique pattern of two bromine atoms and one chlorine atom flanking a hydroxyl group, presents an intriguing subject for investigation. The combination of different halogens at specific positions on the phenol ring suggests a compound with potentially distinct and potent biological activities. This guide will extrapolate from the known bioactivities of related di- and tri-halogenated phenols to build a scientifically grounded hypothesis for the potential of this compound as a lead compound for therapeutic development.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior. The following table summarizes the key computed and known properties of this compound.[7]

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂ClO | PubChem[7] |

| Molecular Weight | 286.35 g/mol | PubChem[7] |

| IUPAC Name | This compound | PubChem[7] |

| CAS Number | 74104-19-1 | Sigma-Aldrich[8] |

| Physical Form | Solid | Sigma-Aldrich[8] |

| XLogP3 | 3.6 | PubChem[7] |

| Hydrogen Bond Donor Count | 1 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[7] |

| Polar Surface Area | 20.2 Ų | PubChem[7] |

The calculated XLogP3 value of 3.6 indicates that this compound is a lipophilic compound. This property is crucial as it suggests the molecule can readily cross biological membranes, a key attribute for intracellular drug action.

Potential Biological Activity I: Antimicrobial Effects

Rationale for Potential Activity:

Halogenated phenols are widely recognized for their antimicrobial properties. The activity is generally correlated with the degree and position of halogenation. Bromophenols, in particular, have shown significant activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA.[3][9] The proposed mechanisms of action for halogenated phenols include:

-

Membrane Disruption: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.[10]

-

Enzyme Inhibition: Halogenated phenols can inhibit essential bacterial enzymes involved in metabolism and cell wall synthesis.

-

Inhibition of Biofilm Formation: Several bromophenol derivatives have been shown to inhibit the formation of biofilms, a key virulence factor for many pathogenic bacteria.[3]

Given the high degree of halogenation and lipophilicity of this compound, it is highly probable that this compound will exhibit potent antibacterial activity.

Comparative Data for Structurally Related Compounds:

| Compound | Organism | MIC (µg/mL) | Reference |

| Pentabromophenol | Staphylococcus aureus | <1 | [10] |

| 3-Bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | 12 | [3] |

| bis(2,3-dibromo-4,5-dihydroxybenzyl)ether | Staphylococcus aureus | 70 | [5] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the lowest concentration of this compound that inhibits the visible growth of a target microorganism.[6][11]

Materials:

-

This compound

-

Sterile 96-well round-bottom microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

-

Sterile saline solution (0.85% NaCl)

-

0.5 McFarland standard

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12 of a designated row.

-

Add 200 µL of the stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process across to well 10. Discard the final 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (MHB only).

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Caption: Workflow for MIC determination.

Potential Biological Activity II: Anticancer Effects

Rationale for Potential Activity:

Many halogenated phenols have demonstrated significant cytotoxic effects against various cancer cell lines.[12] The lipophilicity conferred by the halogen atoms allows these compounds to penetrate cancer cell membranes and induce cell death through several potential mechanisms:

-

Induction of Apoptosis: Halogenated phenols can trigger programmed cell death by activating caspase cascades and disrupting mitochondrial membrane potential.

-

Generation of Reactive Oxygen Species (ROS): These compounds may induce oxidative stress within cancer cells, leading to damage of DNA, proteins, and lipids, ultimately causing cell death.

-

Inhibition of Key Signaling Pathways: Bromophenols have been shown to modulate signaling pathways involved in cell proliferation and survival.

The structure of this compound, with its high lipophilicity and potential to engage in hydrogen bonding and halogen bonding, makes it a strong candidate for a cytotoxic agent against cancer cells. The cytotoxicity of chlorophenols has been shown to increase with the degree of chlorination, a trend that may also apply to mixed halogenated phenols.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well flat-bottom plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in serum-free medium.

-

Remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Caption: Workflow of the MTT cytotoxicity assay.

Potential Biological Activity III: Enzyme Inhibition

Rationale for Potential Activity:

Bromophenols have emerged as potent inhibitors of several enzymes, with Protein Tyrosine Phosphatase 1B (PTP1B) being a particularly interesting target. PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity. The inhibitory activity of bromophenols against PTP1B is often enhanced by a higher degree of bromination.

The structure of this compound, with its halogenated phenyl ring, is well-suited to interact with the active site of PTP1B. The hydroxyl group can form hydrogen bonds, while the halogen atoms can engage in halogen bonding and hydrophobic interactions with amino acid residues in the enzyme's active site.

Comparative Data for PTP1B Inhibition by Bromophenols:

| Compound | IC₅₀ (µM) | Reference |

| Highly brominated compound 4g | 0.68 | |

| 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol | 3.4 | |

| 3-(2,3-dibromo-4,5-dihydroxy-phenyl)-4-bromo-5,6-dihydroxy-1,3-dihydroiso-benzofuran | 2.8 |

Experimental Protocol: PTP1B Inhibition Assay

This colorimetric assay measures the inhibition of PTP1B activity using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Human recombinant PTP1B

-

p-Nitrophenyl phosphate (pNPP)

-

Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound

-

1 M NaOH (stop solution)

-

96-well plate

-

Microplate reader

Procedure:

-

Assay Setup:

-

In a 96-well plate, add 10 µL of various concentrations of this compound (dissolved in a suitable solvent and diluted in assay buffer). Include a vehicle control.

-

Add 130 µL of assay buffer to each well.

-

Add 20 µL of PTP1B enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 40 µL of pNPP solution (final concentration of 2 mM) to each well.

-

Incubate at 37°C for 30 minutes.

-

-

Stopping the Reaction and Measurement:

-

Stop the reaction by adding 10 µL of 1 M NaOH to each well. The production of p-nitrophenol will result in a yellow color.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of PTP1B inhibition for each concentration of the test compound compared to the control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

-

Caption: Mechanism of PTP1B inhibition.

Other Potential Biological Activities

Based on the broader literature on phenolic compounds, this compound may also possess the following activities:

-

Antioxidant Activity: The phenolic hydroxyl group is a key feature for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals.[8] The presence of electron-withdrawing halogen atoms can modulate this activity.

-

Anti-inflammatory Effects: Phenolic compounds are known to exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) and modulating inflammatory signaling pathways.

Conclusion and Future Directions

This compound is a structurally intriguing molecule that, based on the principles of structure-activity relationships, holds significant potential as a biologically active agent. The high degree of halogenation and its lipophilic character strongly suggest that it may possess potent antimicrobial, anticancer, and enzyme-inhibiting properties.